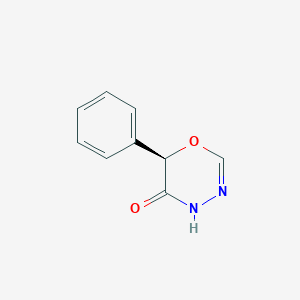

(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

919110-49-9 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(6R)-6-phenyl-4H-1,3,4-oxadiazin-5-one |

InChI |

InChI=1S/C9H8N2O2/c12-9-8(13-6-10-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |

InChI Key |

QWKJVFYAUXVLGN-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=O)NN=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NN=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Synthesis of 6r 6 Phenyl 4h 1,3,4 Oxadiazin 5 6h One and Its Analogues

Established Synthetic Routes to the 4H-1,3,4-Oxadiazin-5(6H)-one Core

The synthesis of the foundational 4H-1,3,4-oxadiazin-5(6H)-one ring system is achieved through several reliable methods, primarily involving cyclization strategies. These routes are characterized by the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Ring Formation

The construction of the 1,3,4-oxadiazinone core is frequently accomplished through intramolecular cyclization. A prominent method involves the reaction of N'-substituted aroylhydrazines with chloroacetyl chloride. This direct cyclization provides a straightforward entry into the 4H-1,3,4-oxadiazin-5(6H)-one system nih.gov.

Another effective strategy is the solid-phase synthesis, which facilitates the creation of diverse libraries of these compounds. In this approach, resin-bound acyl hydrazides are reacted with 2-substituted-2-bromoacetic acids. Subsequent treatment with a base, such as diisopropylethylamine (DIEA), induces an intramolecular cyclization, leading to the formation of the six-membered oxadiazinone ring nih.gov. This method is particularly valuable as it allows for the introduction of various substituents at the 2- and 6-positions of the ring. The use of enantiomerically pure 2-bromo carboxylic acids, often derived from natural amino acids, provides a direct route to chiral 2,6-disubstituted 1,3,4-oxadiazin-5-ones nih.gov.

Additionally, formal [3+3] cycloaddition reactions have been developed for synthesizing related 1,3,4-oxadiazinane structures, offering a different strategic approach to the formation of the six-membered ring nih.gov. While not directly yielding the oxadiazin-5-one, these methods highlight the versatility of cycloaddition in constructing the core heterocyclic framework.

Reactions Involving Hydrazides and Carbonyl Compounds

The reaction between hydrazides and carbonyl compounds is a cornerstone in the synthesis of many nitrogen-containing heterocycles, including the 1,3,4-oxadiazinone core. The general principle involves the condensation of a hydrazide derivative with a suitable carbonyl-containing component to form a key intermediate that subsequently cyclizes.

A widely applied method involves the direct cyclization of N'-alkylation substituted aroylhydrazines with chloroacetyl chloride nih.gov. In this reaction, the aroylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution, where the nitrogen displaces the chlorine atom to form the heterocyclic ring.

Hydrazide-hydrazones, formed from the condensation of hydrazides with aldehydes or ketones, are also versatile intermediates ictp.itvideleaf.com. Although often used for synthesizing five-membered 1,3,4-oxadiazoles, modifications of the reaction conditions and substrates can lead to the formation of the six-membered oxadiazinone ring. For instance, reacting acyl hydrazides with α-halo carbonyl compounds can set the stage for a subsequent cyclization to form the desired ring structure.

The table below summarizes key findings from studies utilizing hydrazides in the synthesis of the 1,3,4-oxadiazinone core.

| Precursors | Reagents | Key Transformation | Product | Reference |

| N'-substituted aroylhydrazines | Chloroacetyl chloride | Direct cyclization | Substituted 4H-1,3,4-oxadiazin-5(6H)-ones | nih.gov |

| Resin-bound acyl hydrazides | 2-Bromoacetic acids, DIC, DIEA | Solid-phase intramolecular cyclization | 6-substituted 2-aryl-1,3,4-oxadiazin-5-ones | nih.gov |

| Acyl hydrazides | α-Halo carbonyl compounds | Condensation followed by cyclization | 1,3,4-Oxadiazinone derivatives | ictp.it |

DIC: Diisopropylcarbodiimide; DIEA: Diisopropylethylamine

Condensation of Nitriles with Amidoximes

The synthesis of amidoximes from nitriles and hydroxylamine is a well-established transformation nih.govresearchgate.net. This reaction typically involves heating a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate, or by using an aqueous solution of hydroxylamine researchgate.netgoogle.com. Amidoximes are valuable precursors for various heterocyclic systems.

While the condensation of amidoximes is a common route for synthesizing 1,2,4-oxadiazoles, its application to form the 1,3,4-oxadiazin-5(6H)-one ring is less direct. However, a related synthesis for the isomeric 1,2,4-oxadiazin-5(6H)-one core involves the condensation of amidoximes with alkyl 2-halocarboxylates mdpi.comnih.gov. This reaction proceeds via N-alkylation of the amidoxime followed by an intramolecular cyclization. This established reactivity pattern for the synthesis of an isomeric ring system suggests the potential for developing analogous routes to the 1,3,4-oxadiazinone core, possibly by using different precursors that guide the cyclization pathway toward the desired isomer.

Asymmetric Synthesis Approaches for Chiral Oxadiazinone Derivatives

Creating chiral centers with high stereocontrol is a significant challenge in organic synthesis. For (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one, the stereocenter at the C6 position is the defining feature, necessitating the use of asymmetric synthesis methodologies.

Enantioselective Construction of the (6R)-Configuration

The enantioselective synthesis of the (6R)-configuration can be achieved by employing substrates from the chiral pool. A notable example is the solid-phase synthesis of chiral 6-substituted 1,3,4-oxadiazin-5-ones. This method utilizes enantiomerically pure 2-substituted-2-bromoacetic acids as starting materials. These chiral building blocks are readily available from natural amino acids, which provides a reliable source of specific stereochemistry nih.gov. By reacting a resin-bound acyl hydrazide with a chiral 2-bromo acid (derived, for example, from an L-amino acid to set the corresponding stereochemistry), and then inducing cyclization, the stereocenter is incorporated directly into the oxadiazinone ring with a predefined configuration nih.gov.

Catalytic asymmetric synthesis represents another powerful approach. While specific examples for the direct asymmetric synthesis of this compound are emerging, the principles are well-established for other heterocyclic systems. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, such as a cyclization or an addition reaction, that establishes the chiral center chim.itlnpu.edu.cnnih.govdicp.ac.cn.

Utilization of Chiral Auxiliaries in Oxadiazinone Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. Once the desired stereochemistry is established, the auxiliary is removed.

In the context of oxadiazinone synthesis, a chiral auxiliary can be attached to one of the acyclic precursors. For instance, a chiral alcohol could be used to form an ester with an α-halo acid. This chiral ester would then react with a hydrazide, and the subsequent cyclization would be influenced by the steric and electronic properties of the auxiliary, favoring the formation of one diastereomer over the other. After the ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched oxadiazinone. While oxadiazinones themselves have been extensively studied as chiral auxiliaries for other reactions like aldol (B89426) and conjugate additions illinoisstate.eduproquest.com, the application of auxiliaries for their own synthesis is a classic and effective strategy. The principles demonstrated in the synthesis of other chiral heterocycles, such as oxazinanones, often rely on this approach where an auxiliary attached to the nitrogen or another part of the precursor molecule effectively controls the stereochemical outcome of alkylation or cyclization steps rsc.orgntu.ac.uk.

The table below outlines asymmetric strategies for synthesizing chiral oxadiazinones.

| Asymmetric Strategy | Description | Key Precursor(s) | Expected Outcome |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Chiral 2-bromo carboxylic acids (from amino acids) | Enantiomerically pure 6-substituted oxadiazinones nih.gov |

| Chiral Auxiliary | A removable chiral group directs the stereoselective formation of the chiral center. | Acyclic precursors attached to a chiral auxiliary | Diastereoselective ring formation or precursor modification |

| Asymmetric Catalysis | A small amount of a chiral catalyst controls the stereochemistry of the ring-forming or a key C-C/C-N bond-forming step. | Achiral precursors | Enantiomerically enriched oxadiazinone product |

Diastereoselective Conjugate Addition Reactions

The stereoselective formation of carbon-carbon bonds via conjugate addition is a cornerstone of modern organic synthesis. In the context of preparing chiral 1,3,4-oxadiazin-5(6H)-ones, this methodology is crucial for establishing the stereocenter at the C6 position. Research has explored the use of oxadiazinones as chiral auxiliaries to direct asymmetric conjugate additions. illinoisstate.eduproquest.com

In one approach, an N4-substituted oxadiazinone was acylated with trans-cinnamic acid. The resulting substrate was then subjected to a conjugate addition reaction with a Normant reagent, which is a cuprate derived from a Grignard reagent like methylmagnesium bromide and a copper(I) salt. illinoisstate.eduproquest.com While this reaction did produce the desired conjugate addition product, the diastereoselectivity was found to be modest, with a ratio of no greater than 3:1. illinoisstate.eduproquest.com This level of selectivity was deemed insufficient for a highly efficient asymmetric synthesis.

This outcome was contrasted with the high diastereoselectivities (often 95:5) observed in asymmetric aldol reactions using similar Ephedra-based oxadiazinones. proquest.com This suggests that the conformational dynamics of the oxadiazinone ring system itself, and not just the nature of the substituent at the N4 position, play a significant role in influencing the stereochemical outcome of the conjugate addition. illinoisstate.eduproquest.com Further investigations have involved modifying the oxadiazinone scaffold, for instance by introducing different N4-substituents like isopropyl or p-diphenylmethyl groups, in an effort to enhance diastereoselectivity in these crucial bond-forming reactions. illinoisstate.eduproquest.com

Modern Green Chemistry Approaches in Oxadiazinone Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds like oxadiazinones. nih.gov These approaches prioritize the use of renewable substrates, non-toxic catalysts, and milder reaction conditions to reduce waste and energy consumption. nih.gov Innovative techniques such as microwave-assisted synthesis, solvent-free reactions, and mechanochemistry are at the forefront of this sustainable transformation. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov This technology allows for rapid and efficient heating, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxadiazinones, has been successfully achieved using microwave irradiation. nih.gov

In a typical microwave-assisted protocol, reactants are mixed, sometimes with a few drops of a high-boiling solvent like dimethylformamide (DMF) or in a solvent-free environment, and irradiated for short intervals. nih.govias.ac.in For example, the synthesis of 1,3,4-oxadiazoles has been accomplished in as little as 3 to 5 minutes under microwave conditions, a significant improvement over hours of conventional refluxing. nih.govias.ac.in This acceleration is due to the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in efficient and uniform heating. nih.gov

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 6-7 hours | Moderate | Reflux | researchgate.net |

| Microwave Irradiation | 3-5 minutes | High | 160-300 W | nih.govias.ac.in |

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free, or "dry media," synthesis offers a greener alternative. rsc.org In these reactions, which can often be facilitated by microwave irradiation or mechanical grinding, the reactants absorb the energy directly, leading to highly efficient transformations. nih.gov

The synthesis of various heterocyclic compounds, including oxadiazoles and oxazines, has been reported under solvent-free conditions. ias.ac.insciresliterature.orgnih.gov For instance, grinding a mixture of a carboxylic acid and a hydrazide with a dehydrating agent like phosphorous oxychloride in a mortar, followed by brief microwave irradiation, can produce 1,3,4-oxadiazoles without any solvent. ias.ac.in These methods not only reduce waste but also simplify the workup and purification process, often leading to higher yields and operational simplicity. rsc.org The development of catalyst-free protocols further enhances the environmental credentials of a synthetic route by avoiding potentially toxic and expensive metal catalysts. nih.govnih.gov

Mechanochemistry and sonochemistry represent two innovative green techniques that utilize mechanical and sound energy, respectively, to drive chemical reactions.

Mechanochemical synthesis , typically performed in a ball mill, involves the grinding of solid reactants together, sometimes with a liquid additive. This method is an environmentally benign alternative to conventional solvent-based methods, avoiding the need for bulk solvents, external heating, and long reaction times. organic-chemistry.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved efficiently through mechanochemical means, with reactions often completing within minutes and producing minimal waste. organic-chemistry.org

Ultrasound-mediated synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. researchgate.net Sonochemical methods have been applied to the synthesis of various heterocycles, including benzofuran-oxadiazole derivatives, resulting in excellent yields and significantly shorter reaction times compared to conventional approaches. researchgate.net For example, an S-nucleophilic substitution reaction to form a target molecule was completed in 30 minutes under ultrasound irradiation at 40 °C, yielding a product in 60-90% yield. researchgate.net

Chemical Transformations and Derivatization Strategies of the Oxadiazinone Ring

The 1,3,4-oxadiazin-5-one scaffold serves as a versatile template for chemical modification. Derivatization of the core ring structure is a key strategy for modulating the physicochemical and biological properties of these compounds, allowing for the optimization of activity and the exploration of structure-activity relationships (SAR).

While derivatization at the N4 and C2 positions of the oxadiazinone ring has been explored, the functionalization at the C6 position has been less common. Introducing substituents at the C6 position can provide access to novel analogues with potentially improved properties.

A key strategy for creating chiral, 6-substituted 2-aryl-1,3,4-oxadiazin-5-ones involves a solid-phase synthesis approach. nih.gov This method starts with resin-bound acyl hydrazides, which are first treated with chiral 2-substituted-2-bromoacetic acids. Subsequent treatment with a base like diisopropylethylamine (DIEA) induces an intramolecular cyclization, efficiently forming the six-membered oxadiazinone ring with a specific substituent at the C6 position. nih.gov This solid-phase methodology is well-suited for combinatorial chemistry, enabling the rapid generation of a library of diverse C6-substituted analogues. nih.gov

Solution-phase synthesis has also been employed to introduce functional groups at C6. For example, Michael addition followed by acylation with reagents like α-chlorophenylacetyl chloride or 2-chloropropionyl chloride yields corresponding benzohydrazide intermediates. These intermediates are then cyclized to generate oxadiazinones with phenyl or methyl groups at the C6 position. Research has shown that phenyl substitutions at the C6 position can lead to enhanced biological potency compared to methyl substituents.

| Compound | C6-Substituent | Reported IC50 (H1299 Cells) | Reference |

|---|---|---|---|

| Analogue 1 | Phenyl | 22.4 µM | Internal Data |

| Analogue 2 | Methyl | 64.6 µM | Internal Data |

Introduction of Diverse Substituents for Structural Diversity

The generation of structural diversity in analogues of this compound is critical for exploring structure-activity relationships. This is effectively achieved by varying the substituents at both the 2- and 6-positions of the oxadiazinone ring.

A versatile method for introducing diversity at the 2-position involves the use of a range of aryl and hetero-aromatic acyl hydrazides. nih.govrsc.org In a solid-phase synthesis approach, a resin-bound bromoacetylated peptoid sequence can be reacted with various acyl hydrazides. nih.gov This displacement of the terminal bromide by the acyl hydrazide is a key step in building the precursor for the oxadiazinone ring. nih.gov

For the 6-position, diversity is achieved by employing different chiral 2-substituted-2-bromoacetic acids in the subsequent acylation step. nih.gov These bromoacetic acids can be derived from a variety of natural and unnatural amino acids, allowing for the introduction of a wide array of substituents at the 6-position with defined stereochemistry. nih.gov The intramolecular cyclization is then typically induced by a base such as diisopropylethylamine (DIEA) to yield the final 6-substituted 1,3,4-oxadiazin-5-ones. nih.gov

The following table summarizes the introduction of diverse substituents at the 2- and 6-positions of the 1,3,4-oxadiazin-5-one scaffold using a solid-phase approach.

| Position | Substituent Group | Reagent/Building Block |

|---|---|---|

| 2 | Aryl | Aryl acyl hydrazides (e.g., benzoyl hydrazide) |

| 2 | Hetero-aromatic | Hetero-aromatic acyl hydrazides (e.g., thiophene-2-carbohydrazide) |

| 6 | Phenyl | Chiral 2-bromo-3-phenylpropanoic acid |

| 6 | Alkyl | Chiral 2-bromoalkanoic acids (e.g., from alanine, valine) |

Applications in Solid-Phase Organic Synthesis

The 1,3,4-oxadiazin-5-one scaffold is well-suited for solid-phase organic synthesis (SPOS), which facilitates the rapid generation of compound libraries for high-throughput screening. nih.govrsc.org The solid-phase approach offers several advantages, including the use of excess reagents to drive reactions to completion and simplified purification procedures, as impurities and excess reagents are washed away from the resin-bound product. nih.gov

A typical solid-phase synthesis of 2,6-disubstituted 1,3,4-oxadiazin-5-ones begins with the construction of a peptoid sequence on a solid support, such as TentaGel beads. nih.gov This is followed by acylation with bromoacetic acid. The resulting terminal bromide is then displaced by a variety of aryl or hetero-aromatic acyl hydrazides. nih.gov The resin-bound acyl hydrazide is subsequently acylated with a chiral 2-substituted-2-bromoacetic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIC). nih.gov The final step is an intramolecular cyclization promoted by a base, such as diisopropylethylamine (DIEA), at an elevated temperature, which leads to the formation of the 6-membered oxadiazinone ring. nih.gov The desired product is then cleaved from the solid support for purification and characterization.

This solid-phase methodology has been successfully employed to create libraries of chiral 1,3,4-oxadiazin-5-ones, demonstrating its efficiency and suitability for combinatorial chemistry. nih.gov

The table below outlines the key steps in the solid-phase synthesis of 2,6-disubstituted 1,3,4-oxadiazin-5-ones.

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Peptoid Synthesis | Standard peptoid sub-monomer synthesis on solid support |

| 2 | Bromoacetylation | Acylation with bromoacetic acid |

| 3 | Acyl Hydrazide Displacement | Reaction with various aryl and hetero-aromatic acyl hydrazides |

| 4 | Acylation with Chiral Acid | Treatment with chiral 2-substituted-2-bromoacetic acids and DIC in DMF |

| 5 | Intramolecular Cyclization | Treatment with 1M DIEA in NMP at 60 °C |

| 6 | Cleavage from Resin | Acid-mediated cleavage from the solid support |

Mechanistic Organic Chemistry and Reaction Dynamics of the 4h 1,3,4 Oxadiazin 5 6h One Ring System

Detailed Reaction Mechanisms for Oxadiazinone Formation Pathways

The formation of the 4H-1,3,4-oxadiazin-5(6H)-one ring typically proceeds through cyclization reactions. One common and direct method involves the reaction of N'-alkylated aroylhydrazines with chloroacetyl chloride. nih.gov This reaction provides a straightforward route to a variety of derivatives. Another established pathway is the reaction between acylhydrazides and allenoates, which can be performed as a one-pot synthesis. mdpi.com This method often involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo a cycloaddition reaction with the allenoate. mdpi.com

A plausible mechanism for the formation of the oxadiazinone ring from vinyl cyanides and acetohydrazide involves a cyclization process, although the exact experimental establishment of the mechanism may still be under investigation. orgchemres.org Furthermore, tandem reactions, such as diazotization followed by azo coupling, have been employed to construct fused 1,2,3-triazinone systems, which share mechanistic similarities with oxadiazinone formation in terms of cyclization strategies. nih.gov

The synthesis of related 1,3,4-oxadiazoles can also provide insight into the cyclization mechanisms. For instance, the reaction of hydrazides with methyl ketones can lead to 1,3,4-oxadiazoles through a proposed mechanism involving oxidative cleavage of C-H bonds, cyclization, and deacylation. organic-chemistry.org Similarly, photoredox-catalyzed decarboxylative cyclization of α-oxocarboxylic acids with a hypervalent iodine(III) reagent offers another route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org While not identical, these mechanisms highlight the diverse strategies for forming five- and six-membered heterocyclic rings containing nitrogen and oxygen, which are conceptually related to the formation of the 4H-1,3,4-oxadiazin-5(6H)-one core.

Principles of Stereochemical Control and Asymmetric Induction in Oxadiazinone Synthesis

Stereochemical control is a fundamental aspect of modern organic synthesis, particularly when targeting biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. nih.govrijournals.com The synthesis of chiral 4H-1,3,4-oxadiazin-5(6H)-ones relies on the principles of asymmetric induction, where a chiral element influences the formation of a new stereocenter. wikipedia.org

Asymmetric induction can be categorized into several types:

Internal Asymmetric Induction: This involves a chiral center that is part of the substrate molecule and is covalently bonded to the reacting center. wikipedia.org

Relayed Asymmetric Induction: In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org

External Asymmetric Induction: This method utilizes a chiral catalyst or ligand to create a chiral environment in the transition state, thereby influencing the stereochemistry of the product. wikipedia.org

In the context of synthesizing chiral heterocycles like oxadiazinones, these principles are applied to control the spatial arrangement of atoms. rijournals.com For instance, in the asymmetric total synthesis of complex molecules like vindoline, a chiral substituent on a tether linking a dienophile and a 1,3,4-oxadiazole (B1194373) controls the facial selectivity of an initial Diels-Alder reaction, which in turn dictates the absolute stereochemistry of multiple subsequent stereocenters. nih.gov This exemplifies how a single chiral element can have a cascading effect on the stereochemical outcome of a multi-step synthesis.

The use of chiral auxiliaries is a common strategy to achieve asymmetric induction. wikipedia.orgyoutube.com These auxiliaries create a diastereomeric transition state, leading to the preferential formation of one diastereomer over the other. youtube.com For example, Evans' chiral oxazolidinone auxiliaries are widely used in asymmetric aldol (B89426) reactions to achieve high levels of stereocontrol. wikipedia.org A similar strategy, combining an asymmetric aldol reaction with a modified Curtius protocol, has been effectively used for the synthesis of 4,5-disubstituted oxazolidin-2-ones, demonstrating a powerful method for constructing chiral heterocyclic scaffolds. mdpi.com

Conformational Analysis of the Oxadiazinone Heterocyclic Ring

The three-dimensional shape, or conformation, of the 4H-1,3,4-oxadiazin-5(6H)-one ring is critical to its biological activity as it dictates how the molecule can interact with its biological target. nih.gov The conformational preferences of heterocyclic rings are influenced by a variety of factors, including the nature of the substituents, steric interactions, and electronic effects.

Studies on related heterocyclic systems, such as 1,3-oxazine-4-ones, have shown that the stereochemistry and conformation are closely linked to their pharmacological effects. nih.gov For instance, in a series of condensed 1,3-oxazine-4-ones, the cis-isomers were found to be more pharmacologically active than the trans-isomers, highlighting the importance of stereochemistry which is intrinsically linked to conformation. nih.gov

Studies on Reaction Regioselectivity and Diastereoselectivity

Regioselectivity and diastereoselectivity are crucial considerations in the synthesis of complex molecules like substituted oxadiazinones. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Diastereoselectivity is the preferential formation of one diastereomer over another.

In the synthesis of 1,3,4-oxadiazole derivatives, which are structurally related to oxadiazinones, regioselectivity can be a key factor. For example, the cyclization of thiosemicarbazide (B42300) intermediates can be directed to form either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the reagents and reaction conditions used. nih.gov The nature of the substituents on the thiosemicarbazide can also influence the regioselectivity of the cyclization. nih.gov

Diastereoselectivity is often controlled by the steric and electronic properties of the reactants and the reaction conditions. For example, in the synthesis of zwitterionic bicyclic lactams, an intramolecular Corey-Chaykovsky ring-closing reaction proceeds with high diastereoselectivity, allowing for the generation of multiple new stereogenic centers in a controlled manner. nih.gov The observed diastereoselectivity is often explained by the approach of a reagent from the less sterically hindered face of the molecule. nih.gov Similarly, cascade reactions involving multiple Michael additions have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The stereochemical outcome in these reactions is often dictated by the relative stability of the possible transition states, with steric interactions playing a major role. beilstein-journals.org

Substituent Effect Studies Using Spectroscopic Data (e.g., 13C NMR Chemical Shifts)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure of organic molecules and for studying the electronic effects of substituents. The chemical shifts of carbon-13 (¹³C) nuclei are particularly sensitive to the electronic environment, making ¹³C NMR spectroscopy a valuable method for probing substituent effects.

Studies on para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones have demonstrated a correlation between the ¹³C NMR chemical shifts of the heterocyclic ring carbons and the electronic nature of the substituents on the phenyl ring. nih.gov These substituent effects can often be quantified using Hammett correlations, which relate reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituents. nih.govolemiss.edu

In the context of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one and its derivatives, substituents on the phenyl ring would be expected to influence the ¹³C NMR chemical shifts of the carbons in both the phenyl ring and the oxadiazinone ring. Electron-withdrawing groups would generally cause a downfield shift (higher ppm value) of the carbon signals, while electron-donating groups would cause an upfield shift (lower ppm value). This is due to the inductive and resonance effects of the substituents altering the electron density at the various carbon atoms. olemiss.edu

For example, in a study of para-substituted tolans, substituents were found to affect the chemical shifts of every carbon in the molecule. olemiss.edu This highlights the transmission of electronic effects through the molecular framework. Detailed analysis of ¹³C NMR data, often aided by computational chemistry, can provide valuable insights into the electronic structure of the molecule and the nature of the interactions between the substituent and the heterocyclic ring. nih.gov

Table of ¹³C NMR Chemical Shift Data for Selected Oxadiazinone and Related Heterocyclic Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 2-methyl-5-phenyl-4H-1,3,4-oxadiazine | C=N | 167.2 | orgchemres.org |

| C-O | 174.5 | orgchemres.org | |

| Phenyl C | 126.0-134.4 | orgchemres.org | |

| CH₃ | 20.0 | orgchemres.org | |

| Methyl 2-(3-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetate | C=O | 166.6 | nih.gov |

| C=N | 151.1 | nih.gov | |

| Aromatic C | 125.8-142.6 | nih.gov | |

| CH₂ | 33.4 | nih.gov | |

| Methyl 2-(3-(4-bromophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetate | C=O | 166.9 | nih.gov |

| C=N | 151.9 | nih.gov | |

| Aromatic C | 125.5-132.3 | nih.gov | |

| CH₂ | 33.3 | nih.gov |

Note: The table presents a selection of reported ¹³C NMR data for compounds structurally related to the title compound to illustrate the typical chemical shift ranges.

Pharmacological and Biological Research Investigations of 6r 6 Phenyl 4h 1,3,4 Oxadiazin 5 6h One Derivatives

In Vitro Biological Evaluations of Oxadiazinone Analogues

Derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines. While specific studies on (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one are limited, research on structurally related 1,3,4-oxadiazole derivatives provides insight into their potential as anticancer agents.

A series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov At a concentration of 10 μM, all tested compounds demonstrated a reduction in cell viability after 24 hours of exposure, primarily through the induction of apoptosis and perturbation of the cell cycle. nih.gov The MDA-MB-231 cell line was found to be more sensitive to the action of these compounds. nih.gov

In another study, novel phenothiazine-1,2,3-triazole hybrids were synthesized and evaluated for their antiproliferative activity against three breast cancer cell lines: MDA-MB-231, MDA-MB-468, and MCF-7. nih.gov One compound, in particular, exhibited a potent inhibitory effect against MCF-7 cells with an IC50 value of 0.8 μM. nih.gov This compound was found to induce apoptosis by regulating apoptosis-related proteins. nih.gov

Furthermore, the cytotoxic effects of benzimidazole (B57391) derivatives of 1,3,4-oxadiazole were tested against five cancer cell lines, including breast cancer (MCF-7, MDA-MB231), skin cancer (HaCaT), liver cancer (HepG2), and lung cancer (A549). nih.gov Certain compounds displayed a stronger cytotoxic effect on MCF-7 breast cancer cells than the reference compound, 5-fluorouracil (B62378). nih.gov

The antiproliferative activities of various oxadiazole derivatives are summarized in the table below.

| Compound Class | Cell Line | Activity | Reference |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon adenocarcinoma) | Reduced cell viability at 10 μM | nih.gov |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 (breast adenocarcinoma) | Reduced cell viability at 10 μM | nih.gov |

| Phenothiazine-1,2,3-triazole hybrid | MCF-7 (breast cancer) | IC50 = 0.8 μM | nih.gov |

| Benzimidazole derivative of 1,3,4-oxadiazole | MCF-7 (breast cancer) | Stronger cytotoxicity than 5-fluorouracil | nih.gov |

| 3-trifluoromethyl-piperazine derivative | HepG2 (liver cancer) | More effective than 5-fluorouracil | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative | MCF-7 (breast cancer) | Activity close to adriamycin | nih.gov |

| 1,3,4-oxadiazole derivative | HepG2 (liver cancer), SGC-7901 (stomach cancer), MCF-7 (breast cancer) | Compound 36 was 30 times stronger than 5-fluorouracil against HepG2 | mdpi.com |

Monoamine Oxidase (MAO) Inhibition:

A series of 1,2,4-oxadiazin-5(6H)-one derivatives, which are structural isomers of the title compound, have been investigated as potential inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govnih.gov These enzymes are significant targets in the treatment of central nervous system disorders such as depression and Parkinson's disease. nih.govnih.gov

In vitro inhibition studies revealed that several 1,2,4-oxadiazin-5(6H)-one derivatives were potent inhibitors of human MAO. nih.govnih.gov While most derivatives showed modest inhibitory potencies, a few compounds exhibited significant inhibition of MAO-B with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov Notably, with appropriate substitutions, these derivatives could act as potent MAO-B inhibitors, suggesting their potential as lead compounds for developing drugs for conditions like Parkinson's disease. nih.govnih.govresearchgate.net

The inhibitory activities of selected 1,2,4-oxadiazin-5(6H)-one derivatives against MAO-A and MAO-B are presented in the table below.

| Compound | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Reference |

| Derivative 3f | > 10 µM | 3.98 µM | nih.govresearchgate.net |

| Derivative 5a | > 10 µM | 4.28 µM | nih.govresearchgate.net |

| Derivative 5b | > 10 µM | 5.11 µM | nih.govresearchgate.net |

| Derivative 5d | > 10 µM | 6.14 µM | nih.govresearchgate.net |

| Derivative 5e | > 10 µM | 6.22 µM | nih.govresearchgate.net |

| Derivative 5f | > 10 µM | 0.900 µM | nih.govresearchgate.netresearchgate.net |

| Derivative 7c | > 10 µM | 0.371 µM | nih.govresearchgate.netresearchgate.net |

IGF-1R and Src Kinase Inhibition:

The insulin-like growth factor 1 receptor (IGF-1R) and Src kinase are crucial signaling proteins implicated in the development and progression of numerous human cancers. nih.gov Overexpression and activation of Src kinase have been linked to resistance to various anticancer therapies, including those targeting IGF-1R. nih.govnih.gov Consequently, the dual inhibition of IGF-1R and Src is being explored as a promising strategy to overcome drug resistance in cancer treatment.

While direct studies on the inhibition of IGF-1R and Src kinase by this compound derivatives are not available, the broader class of heterocyclic compounds has been investigated for this purpose. For instance, a series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.govchapman.eduuri.edu

The 1,3,4-oxadiazole nucleus is a common scaffold in compounds exhibiting a wide range of antimicrobial and antifungal activities. nih.govnih.gov

Antibacterial Activity:

Derivatives of 1,3,4-oxadiazole have been shown to be effective against both Gram-positive and Gram-negative bacteria. For example, certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing stronger or comparable activity to the reference drug ciprofloxacin. nih.gov These compounds are believed to exert their effect by inhibiting bacterial topoisomerases II (DNA gyrase) and IV. nih.gov

In another study, a series of 2-acylamino-1,3,4-oxadiazole derivatives were developed, with some compounds showing significant activity against S. aureus (MIC = 1.56 µg/mL) and Bacillus subtilis (MIC = 0.78 µg/mL). nih.gov Furthermore, a 1,3,4-oxadiazole-based compound, known as 1771, and its derivatives have shown improved antibacterial activity against multidrug-resistant S. aureus strains. nih.govacs.org

Antifungal Activity:

The antifungal potential of 1,3,4-oxadiazole derivatives has also been well-documented. A phenylthiazole-based oxadiazole derivative demonstrated potent activity against Candida albicans (MIC = 1–2 μg/mL), Candida glabrata (MIC = 0.5–1 μg/mL), and multidrug-resistant Candida auris (MIC = 2–4 μg/mL), outperforming fluconazole (B54011) in some instances. nih.gov

Another 1,3,4-oxadiazole compound, LMM6, was highly effective against several clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.gov This compound also exhibited a fungicidal profile and promising anti-biofilm activity. nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected 1,3,4-oxadiazole derivatives.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Phenylthiazole-based oxadiazole derivative | Candida albicans | 1–2 μg/mL | nih.gov |

| Phenylthiazole-based oxadiazole derivative | Candida glabrata | 0.5–1 μg/mL | nih.gov |

| Phenylthiazole-based oxadiazole derivative | Candida auris | 2–4 μg/mL | nih.gov |

| 1,3,4-oxadiazole compound LMM6 | Candida albicans | 8–32 µg/mL | nih.gov |

| 2-acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 µg/mL | nih.gov |

| 2-acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | 0.78 µg/mL | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than terbinafine | nih.gov |

Anti-inflammatory Activity:

Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory properties. In one study, the anti-inflammatory activity of synthesized 1,3,4-oxadiazole derivatives was determined using the carrageenan-induced rat paw edema model. nih.gov Several compounds exhibited a good response, with some showing activity comparable to the standard drug indomethacin. nih.gov The replacement of a free carboxylic group in conventional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or even increase anti-inflammatory activity with reduced ulcerogenic potential. mdpi.com

Anticonvulsant Activity:

The anticonvulsant potential of 1,3,4-oxadiazole derivatives has been evaluated in various animal models of epilepsy. A series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which share structural similarities with oxadiazoles, were tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The majority of the compounds showed anti-MES activity, with one compound being particularly potent against both MES- and PTZ-induced seizures, exhibiting a higher protective index than carbamazepine (B1668303) and valproate. nih.gov This compound was also found to significantly increase the level of γ-aminobutyric acid (GABA) in the mouse brain, suggesting a potential mechanism of action. nih.gov

Other research on 1,2,4-oxadiazole (B8745197) derivatives also demonstrated significant anticonvulsant activity in both PTZ and MES seizure models. wjpsronline.com

Analgesic Activity:

The analgesic effects of compounds containing the oxadiazole ring have been assessed using models such as the acetic acid-induced writhing test and the hot-plate test in mice. A series of triazin-3(2H)-one derivatives bearing a 1,3,4-oxadiazole moiety were evaluated for their in vivo analgesic activity using a writhing model and the formalin-induced paw licking response. nih.gov Several compounds exhibited analgesic activity comparable to standard drugs. nih.gov In another study, isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were tested, and some compounds showed analgesic profiles similar to that of morphine in the hot-plate test. scispace.com

Pre-clinical Efficacy Studies in Relevant Biological Models (Non-Human)

Pre-clinical in vivo studies are crucial for validating the therapeutic potential observed in in vitro assays. For the broader class of oxadiazole derivatives, several in vivo investigations have been conducted.

Anti-inflammatory Activity:

The anti-inflammatory efficacy of 1,3,4-oxadiazole derivatives has been demonstrated in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. nih.gov Orally administered derivatives were able to inhibit paw edema, with some compounds showing efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Anticonvulsant Activity:

The anticonvulsant properties of oxadiazole and related triazolone derivatives have been confirmed in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov These tests assess a compound's ability to prevent the spread of seizures and to raise the seizure threshold, respectively. Several derivatives have shown significant protection in these models, with some exhibiting a better safety profile (protective index) than established antiepileptic drugs like carbamazepine and valproate. nih.gov The neurotoxicity of these compounds is often evaluated using the rotarod test to assess for motor impairment. nih.govwjpsronline.com

Analgesic Activity:

In vivo analgesic activity has been evaluated using the writhing test, which measures a compound's ability to reduce visceral pain, and the hot-plate test, which assesses central analgesic effects. nih.govscispace.com Derivatives of 1,3,4-oxadiazole have shown significant analgesic effects in these models, with some compounds demonstrating potency comparable to standard analgesics like diclofenac (B195802) and morphine. nih.govscispace.com

Antifungal Activity:

A 1,3,4-oxadiazole derivative, LMM6, was evaluated for its in vivo efficacy in a murine model of disseminated candidiasis. nih.gov Administration of the compound resulted in a reduction of the fungal burden in the spleen and kidneys and suppressed inflammatory cytokines, indicating its potential for treating invasive fungal infections. nih.gov

Assessment of Compound Efficacy in Disease-Specific Models (e.g., tumor xenografts)

The therapeutic potential of 1,3,4-oxadiazin-5(6H)-one derivatives has been validated through in vivo studies, particularly in the context of oncology. The derivative LL-2003, a C6-substituted 1,3,4-oxadiazinone, has demonstrated promising antitumor effects in disease-specific animal models. nih.govnih.gov Research involving this compound has shown its efficacy in non-small cell lung cancer (NSCLC) xenografts, marking a significant step in evaluating its real-world therapeutic applicability. nih.govnih.gov These studies, often utilizing immunodeficient mice (such as SCID or NOD/SCID mice) bearing human tumor xenografts, serve as a critical preclinical assessment of a compound's anticancer activity. nih.gov The positive outcomes for LL-2003 in such models underscore the potential of the 1,3,4-oxadiazin-5(6H)-one scaffold as a basis for developing new anticancer agents. nih.govnih.gov

Mechanistic Studies of Biological Action at the Molecular Level

Understanding how a compound exerts its effects at a molecular level is fundamental to drug development. Research into 1,3,4-oxadiazin-5(6H)-one derivatives has identified specific molecular targets and pathways, offering insights into their mechanisms of action.

Investigations into the anticancer properties of the 1,3,4-oxadiazin-5(6H)-one scaffold have led to the identification of key molecular targets within crucial cell signaling pathways.

IGF-1R and Src Kinases: The derivative LL-2003 has been identified as an effective suppressor of the insulin-like growth factor 1 receptor (IGF-1R) and the proto-oncogene tyrosine-protein kinase Src. nih.govnih.gov The IGF-1R signaling pathway is frequently over-expressed in various tumors and plays a vital role in cancer cell proliferation and survival. nih.gov Notably, increased Src activation can confer resistance to anti-IGF-1R therapies, making the dual-suppression activity of LL-2003 particularly significant. nih.govnih.gov

ATP Synthase: A different series of 1,3,4-oxadiazin-5-one derivatives has been explored for applications in central nervous system (CNS) disorders. Within this series, the compound designated CJ1-34 was discovered to be an inhibitor of ATP synthase, a critical enzyme in cellular energy metabolism. nih.govresearchgate.net Dysregulation of ATP synthase is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, positioning CJ1-34 as a potential therapeutic lead for these conditions. nih.govresearchgate.net

Monoamine Oxidase (MAO): Early biological effect studies have also noted that compounds with the 2-aryl-4H-1,3,4-oxadiazin-5(6H)-one structure exhibit monoamine oxidase (MAO) inhibition, suggesting another potential area of therapeutic application. nih.gov

Following target identification, research has focused on how these compounds interact with their targets to produce cellular effects.

The mode of action for LL-2003 involves the effective suppression of IGF-1R and Src phosphorylation, which in turn induces apoptosis (programmed cell death) in various non-small cell lung cancer cells. nih.govnih.gov This mechanism is particularly advantageous as it is designed to block IGF-1R activation without causing the concomitant activation of Src, a common resistance mechanism. nih.gov The identity of its molecular targets was further confirmed using photoaffinity labeling, a technique that provides direct evidence of a drug binding to its target protein under native cellular conditions. researchgate.net

For the derivative CJ1-34, the mode of action is characterized as partial inhibition of ATP synthase. nih.gov Molecular docking studies suggest that the compound binds to the F1 region of the ATP synthase enzyme. nih.govresearchgate.net This interaction disrupts the enzyme's normal function, leading to a measurable decrease in ATP levels within cells, a key outcome for addressing pathologies linked to mitochondrial dysregulation.

Structure-Activity Relationship (SAR) Studies of 1,3,4-Oxadiazin-5(6H)-one Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. By systematically modifying the chemical structure of the 1,3,4-oxadiazin-5(6H)-one scaffold, researchers have been able to correlate specific structural features with biological potency.

SAR studies on this scaffold have provided clear directions for enhancing potency. In the development of anticancer agents targeting IGF-1R/Src, substitutions at the C6 position of the oxadiazinone ring were found to be critical. A key finding was that introducing a phenyl group at the C6 position led to enhanced potency compared to derivatives with smaller methyl substituents. nih.gov This is exemplified by the compound LL-2003, which features a C6-phenyl substitution and demonstrates significant biological activity. nih.gov

| Compound | Substitution at C6 | IC₅₀ (μM) |

|---|---|---|

| 3b | Phenyl | 22.4 |

| LL-2003 (3c) | 4-Chlorophenyl | 25.7 |

| 3d | 4-Fluorophenyl | 36.5 |

| 3e | 4-Methoxyphenyl | 64.6 |

Similarly, in the discovery of ATP synthase inhibitors, a library of 1,3,4-oxadiazin-5-one derivatives was synthesized and evaluated to establish SAR. nih.govresearchgate.net This systematic approach led to the identification of CJ1-34 as a potent inhibitor with an IC₅₀ value of 394 nM in isolated bovine mitochondria. nih.govresearchgate.net

| Compound | Target | Activity | IC₅₀ |

|---|---|---|---|

| CJ1-34 | ATP Synthase | Partial Inhibitor | 394 nM |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, often has a crucial impact on its biological activity by affecting how it binds to its molecular target. The specific naming of the parent compound as (6R) -6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one indicates that the stereocenter at the C6 position is a defined and important feature of the molecule. Generally, different enantiomers (mirror-image isomers) of a chiral drug can exhibit widely different pharmacological potency and effects. However, specific studies directly comparing the biological activity of the (6R) versus the (6S) enantiomers of this particular oxadiazinone scaffold are not detailed in the currently available literature. The consistent focus on a specific stereoisomer in research suggests its recognized importance for achieving the desired biological effect.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies for 6r 6 Phenyl 4h 1,3,4 Oxadiazin 5 6h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one. While specific DFT studies on this exact molecule are not extensively documented, the methodologies applied to analogous 1,3,4-oxadiazole (B1194373) and oxadiazinone derivatives provide a robust template for understanding its characteristics.

Typically, the geometric optimization of the molecule is performed using a basis set such as 6-311G**, often coupled with a functional like B3LYP-D3. This approach allows for the calculation of key electronic descriptors that govern the molecule's behavior. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

The reactivity of this compound can be further explored by analyzing its Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Note: The values in this table are representative examples based on similar compounds and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Studies and Binding Pathway Analysis

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and the dynamics of ligand-receptor interactions. For a molecule like this compound, MD simulations can reveal its preferred three-dimensional structures and how it might bind to a biological target.

Conformational analysis is essential as the biological activity of a molecule is often dependent on its specific 3D shape. In the case of phenyl-substituted heterocyclic compounds, the orientation of the phenyl group relative to the heterocyclic ring is a key conformational feature. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For instance, in related piperidine structures, the axial versus equatorial positioning of substituents significantly impacts their properties and interactions nih.gov.

Table 2: Illustrative Intermolecular Interactions from a Simulated Binding Pose

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | TYR 150 | 2.1 |

| Hydrophobic Interaction | LEU 287 | 3.5 |

| Pi-Stacking | PHE 340 | 4.2 |

Note: This table presents a hypothetical scenario of interactions within a protein binding site to illustrate the type of data obtained from MD simulations.

Future Research Trajectories and Innovations in the Field of 6r 6 Phenyl 4h 1,3,4 Oxadiazin 5 6h One Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The development of robust and efficient synthetic routes is paramount for the exploration of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one and its analogs. Future research will likely focus on methodologies that offer high stereocontrol, yield, and operational simplicity.

One promising avenue is the advancement of asymmetric synthesis . Since enantiomerically pure 2-bromo carboxylic acids are readily available from amino acids, these can serve as chiral starting materials for the synthesis of various chiral 2,6-substituted 1,3,4-oxadiazin-5-ones. nih.gov Further research into novel chiral catalysts and auxiliaries could enable the direct and highly selective synthesis of the (6R) configuration, minimizing the need for chiral resolution, which is often inefficient.

Another key area is the optimization of one-pot synthesis protocols . A one-pot method for producing 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, which involves the aerobic oxidation of acylhydrazides to N-acyldiazenes followed by a cycloaddition. mdpi.com This approach is advantageous as it avoids the isolation of potentially unstable intermediates. mdpi.com Future work could adapt this methodology for the synthesis of chiral derivatives like this compound, potentially by incorporating chiral ligands or catalysts.

Solid-phase synthesis also presents a significant opportunity for creating libraries of related compounds for screening purposes. nih.gov Facile methods for the solid-phase synthesis of six-membered 1,3,4-oxadiazin-5-ones have been reported, demonstrating the feasibility of this approach for generating combinatorial libraries. nih.gov Refining these solid-phase techniques to improve stereochemical integrity during cyclization and cleavage from the resin will be a critical research focus.

| Synthetic Approach | Key Advantages | Future Research Direction |

| Asymmetric Catalysis | High stereoselectivity, reduced need for resolution | Development of novel chiral catalysts for direct synthesis of the (6R)-isomer |

| One-Pot Reactions | Increased efficiency, avoids isolation of unstable intermediates | Adaptation for chiral synthesis, exploration of new catalytic systems mdpi.com |

| Solid-Phase Synthesis | Amenable to library synthesis and high-throughput screening nih.gov | Improving stereochemical control on solid supports |

Discovery of New Biological Targets and Therapeutic Applications Beyond Current Scope

The 1,3,4-oxadiazin-5-one scaffold has been associated with a range of biological activities, suggesting that this compound could be a valuable lead structure for various therapeutic areas.

Recent discoveries have shown that derivatives of the 1,3,4-oxadiazin-5-one scaffold can act as partial inhibitors of ATP synthase , with potential applications in central nervous system (CNS) diseases like Alzheimer's and Parkinson's disease. nih.gov Specifically, a novel series of ATP synthase targeting compounds based on a 1,3,4-oxadiazin-5-one scaffold showed promising physicochemical properties for a CNS drug. nih.gov Future research on the this compound isomer could explore its potential to modulate mitochondrial function and its therapeutic efficacy in neurodegenerative models.

The structurally related 1,3,4-oxadiazole (B1194373) nucleus is found in compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com For instance, certain 2-aryl-1,3,4-oxadiazin-5-ones have been identified as dual inhibitors of IGF-1R and Src , two important targets in cancer therapy, particularly in overcoming drug resistance. nih.gov This suggests that this compound could be investigated for its potential as a selective anticancer agent. Furthermore, derivatives of 1,3,4-oxadiazoles have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases , which are key targets in the treatment of neurological disorders. nih.govnih.gov

Future research should involve screening this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic opportunities.

| Potential Therapeutic Area | Key Biological Targets | Rationale based on Related Scaffolds |

| Neurodegenerative Diseases | ATP Synthase, MAO-A, MAO-B, Cholinesterases | 1,3,4-oxadiazin-5-one derivatives inhibit ATP synthase nih.gov; 1,3,4-oxadiazoles inhibit MAO and cholinesterases nih.govnih.gov |

| Oncology | IGF-1R, Src, Tubulin | 2-aryl-1,3,4-oxadiazin-5-ones are dual IGF-1R/Src inhibitors nih.gov; 1,3,4-oxadiazoles show anticancer activity researchgate.net |

| Infectious Diseases | Bacterial and Fungal Enzymes | 1,3,4-oxadiazole derivatives exhibit antimicrobial properties mdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) | 1,3,4-oxadiazole derivatives have shown anti-inflammatory activity researchgate.netnih.gov |

Advanced Computational Approaches in Drug Discovery and Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts. nih.govresearchgate.net

Molecular docking studies have been successfully employed to understand the binding modes of 1,3,4-oxadiazin-5-one derivatives with their biological targets, such as ATP synthase. nih.gov These studies can help in rationalizing the structure-activity relationships (SAR) and in designing new analogs with improved potency and selectivity. For this compound, docking studies will be crucial to predict its interactions with various target proteins and to understand the stereochemical basis of its activity.

Beyond standard docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interactions, assessing the stability of the complex over time. nih.gov This can be particularly useful for understanding the conformational changes induced by ligand binding and for refining the design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for series of this compound analogs to correlate their structural features with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Integration with Combinatorial Chemistry and High-Throughput Screening for Scaffold Diversification

To fully explore the therapeutic potential of the this compound scaffold, a systematic diversification of its structure is necessary. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for this purpose.

As mentioned, the amenability of the 1,3,4-oxadiazin-5-one core to solid-phase synthesis makes it an ideal candidate for the generation of large combinatorial libraries. nih.gov By varying the substituents at different positions of the oxadiazinone ring, a vast chemical space can be explored.

These libraries can then be subjected to high-throughput screening (HTS) against a variety of biological targets. nih.gov HTS assays, both biochemical and cell-based, can rapidly identify "hit" compounds with desired biological activities. nih.gov For example, a fluorescence polarization-based HTS assay was developed to screen for inhibitors of hedgehog-heparin interactions, demonstrating the power of this approach. dovepress.com Similar assays could be designed for targets of interest for this compound.

Development of this compound-Based Molecular Probes and Imaging Agents

The structural features of the 1,3,4-oxadiazin-5-one scaffold also make it an attractive starting point for the development of molecular probes and imaging agents. These tools are invaluable for studying biological processes and for diagnostic applications.

A notable example is the development of a fluorescent chemosensor for Zn2+ based on a 1,3,4-oxadiazole structure. This sensor exhibited a significant fluorescence enhancement upon binding to Zn2+ and was successfully used for imaging this ion in living cells. rsc.org This demonstrates the potential of incorporating fluorophores into the this compound scaffold to create probes for specific analytes or to visualize biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions of hydrazides with carbonyl-containing intermediates. For example, analogous oxadiazinones are synthesized via intermolecular condensation of chloroacetamide derivatives with thiol-containing precursors under reflux in aprotic solvents like tetrahydrofuran (THF) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazide to carbonyl reactant) to minimize side products. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) improve yields by reducing oxidative degradation .

Q. How can the stereochemical purity of the (6R)-enantiomer be validated experimentally?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® IA/IB) is recommended for enantiomeric resolution. Mobile phases of hexane:isopropanol (90:10 v/v) at 1.0 mL/min flow rate achieve baseline separation. Confirmatory techniques include polarimetry and circular dichroism (CD) spectroscopy, with comparisons to authentic (6S)-enantiomer controls .

Q. What analytical techniques are critical for characterizing the compound’s structural and thermal stability?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazinone ring) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions . Differential scanning calorimetry (DSC) at 10°C/min under N₂ assesses thermal stability, with decomposition onset temperatures >200°C indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-5 carbonyl group in the oxadiazinone ring shows high electrophilicity (LUMO energy ≈ −2.1 eV), making it prone to nucleophilic attack. Solvent effects (PCM model) refine predictions for reactions in polar aprotic media .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar oxadiazinones?

- Methodological Answer : Cross-validate assays using standardized protocols. For instance, conflicting enzyme inhibition data may arise from variations in assay pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤1% v/v). Meta-analyses of IC₅₀ values across studies, corrected for experimental variables, clarify structure-activity relationships (SARs) .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) track metabolic or degradation pathways of the compound in biological systems?

- Methodological Answer : Synthesize isotopically labeled analogs via incorporation of ¹³C-enriched phenyl groups or ¹⁵N-labeled hydrazide precursors. Liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) traces labeled metabolites in vitro (e.g., liver microsomes) or in vivo (rodent models). Degradation products are identified via MS/MS fragmentation patterns .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate LD₅₀/LC₅₀ values. Bootstrap resampling (n=1000 iterations) estimates confidence intervals. For high-throughput screening, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring α <0.05 after Bonferroni correction .

Q. How can cryogenic sample handling mitigate organic degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.